

Spectral Analysis of 4-Hydroxybenzyl Cyanide: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxybenzyl cyanide

Cat. No.: B020548

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Introduction

4-Hydroxybenzyl cyanide, also known as (4-hydroxyphenyl)acetonitrile, is a versatile organic compound with applications in the synthesis of pharmaceuticals and other fine chemicals. Its chemical structure, consisting of a hydroxyl-substituted benzene ring attached to a cyanomethyl group, gives rise to a distinct spectral signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Hydroxybenzyl cyanide**, intended for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols for acquiring these spectra and presents the quantitative data in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-Hydroxybenzyl cyanide**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Hydroxybenzyl cyanide** is characterized by signals corresponding to the aromatic protons, the methylene protons, and the phenolic hydroxyl proton.

Table 1: ^1H NMR Spectral Data for **4-Hydroxybenzyl Cyanide**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
9.55	Singlet	1H	Ar-OH
7.15	Doublet	2H	Ar-H (ortho to -CH ₂ CN)
6.80	Doublet	2H	Ar-H (ortho to -OH)
3.84	Singlet	2H	-CH ₂ CN
Solvent: DMSO-d ₆			

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for **4-Hydroxybenzyl Cyanide**

Chemical Shift (δ) (ppm)	Assignment
156.99	C-OH (C4)
129.40	C-H (ortho to -CH ₂ CN, C2/C6)
121.21	C-CH ₂ CN (C1)
119.80	-C≡N
115.85	C-H (ortho to -OH, C3/C5)
21.73	-CH ₂ CN
Solvent: DMSO-d ₆	

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of **4-Hydroxybenzyl cyanide** (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse sequence.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
 - Acquisition time: 2-3 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for **4-Hydroxybenzyl Cyanide**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3340.71	Strong, Broad	O-H stretch (phenolic)
2268.29	Strong, Sharp	C≡N stretch (nitrile)
1614.42, 1516.05	Strong	C=C aromatic ring stretch
1446.61	Medium	CH ₂ scissoring
1263.37, 1222.87	Strong	C-O stretch (phenolic)
819.75	Strong	p-substituted benzene C-H out-of-plane bend

Sample Preparation: KBr pellet

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of **4-Hydroxybenzyl cyanide** is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- The mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **4-Hydroxybenzyl Cyanide**

m/z	Relative Intensity (%)	Proposed Fragment Ion
133	100	[M] ⁺ (Molecular Ion)
106	Moderate	[M - HCN] ⁺
90	Low	[C ₇ H ₆] ⁺
78	Low	[C ₆ H ₆] ⁺

Ionization Method: Electron
Ionization (EI) via Gas
Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of **4-Hydroxybenzyl cyanide** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

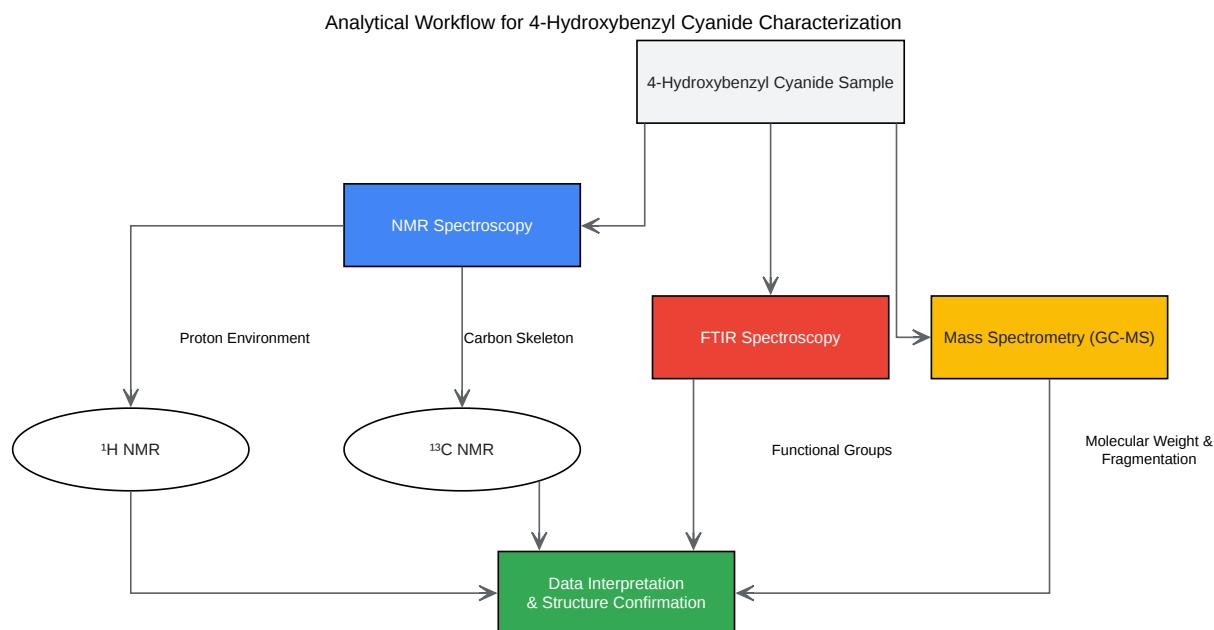
Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.

Analytical Workflow

The comprehensive characterization of **4-Hydroxybenzyl cyanide** involves a logical sequence of spectroscopic analyses. The following diagram illustrates this workflow.



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Caption: Spectroscopic analysis workflow for **4-Hydroxybenzyl cyanide**.

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